Lipophilicity (LogP) Advantage Over 4-Nitrophenyl Analog
The target compound (4-methoxy) exhibits a LogP of 1.81, which is 0.42 units lower than the 4-nitrophenyl analog (LogP = 2.23) [1][2]. This lower lipophilicity, measured under standard computational prediction models, suggests improved aqueous solubility and potentially better oral absorption characteristics per Lipinski's Rule of Five guidelines [1][2].
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.8093 |
| Comparator Or Baseline | 4-Nitrophenyl analog (CAS 66751-91-5): LogP = 2.2321 |
| Quantified Difference | ΔLogP = -0.4228 (target is less lipophilic) |
| Conditions | Computational prediction (ACD/Labs or similar) as reported by Molbase and Chemsrc databases |
Why This Matters
A lower LogP is often desirable to avoid excessive plasma protein binding and reduce the risk of hERG channel blockade, providing a safer starting point for lead optimization campaigns.
- [1] Molbase. (Z)-3,4-DIHYDRO-3-(2-(4-METHOXYPHENYL)-2-OXOETHYLIDENE)QUINOXALIN-2(1H)-ONE. CAS 66394-50-1. 2025. View Source
- [2] Chemsrc. 2(1H)-Quinoxalinone,3,4-dihydro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-. CAS 66751-91-5. 2025. View Source
